molecular formula C9H7NO3 B12865039 7-Aminobenzofuran-3-carboxylic acid

7-Aminobenzofuran-3-carboxylic acid

Cat. No.: B12865039
M. Wt: 177.16 g/mol
InChI Key: DWDDCOSESJQKOA-UHFFFAOYSA-N
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Description

7-Aminobenzofuran-3-carboxylic acid is a heterocyclic compound that features a benzofuran ring fused with an amino group at the 7th position and a carboxylic acid group at the 3rd position. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Chemical Reactions Analysis

Types of Reactions: 7-Aminobenzofuran-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: Electrophilic substitution reactions can introduce various substituents onto the benzofuran ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products: The major products formed from these reactions include quinone derivatives, alcohols, and various substituted benzofuran compounds .

Scientific Research Applications

7-Aminobenzofuran-3-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 7-aminobenzofuran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit acetylcholinesterase and butyrylcholinesterase, enzymes involved in the breakdown of acetylcholine, thereby increasing acetylcholine levels in the brain . This mechanism is particularly relevant in the treatment of Alzheimer’s disease.

Comparison with Similar Compounds

    3-Aminobenzofuran: Similar structure but lacks the carboxylic acid group.

    7-Hydroxybenzofuran-3-carboxylic acid: Similar structure but has a hydroxyl group instead of an amino group.

    Benzothiophene derivatives: Similar heterocyclic structure but with a sulfur atom instead of oxygen.

Uniqueness: 7-Aminobenzofuran-3-carboxylic acid is unique due to the presence of both amino and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows for a broader range of chemical modifications and potential therapeutic applications .

Properties

Molecular Formula

C9H7NO3

Molecular Weight

177.16 g/mol

IUPAC Name

7-amino-1-benzofuran-3-carboxylic acid

InChI

InChI=1S/C9H7NO3/c10-7-3-1-2-5-6(9(11)12)4-13-8(5)7/h1-4H,10H2,(H,11,12)

InChI Key

DWDDCOSESJQKOA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)N)OC=C2C(=O)O

Origin of Product

United States

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